molecular formula C8H16N2O B7877895 4-Amino-1-tert-butylpyrrolidin-2-one

4-Amino-1-tert-butylpyrrolidin-2-one

Cat. No.: B7877895
M. Wt: 156.23 g/mol
InChI Key: ZXKDFJHWRPDCJR-UHFFFAOYSA-N
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Description

4-Amino-1-tert-butylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound It is a five-membered lactam, which is a cyclic amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-tert-butylpyrrolidin-2-one typically involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions often include the use of a solvent like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-tert-butylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrrolidinones .

Scientific Research Applications

4-Amino-1-tert-butylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-tert-butylpyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-tert-butylpyrrolidin-2-one is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity .

Properties

IUPAC Name

4-amino-1-tert-butylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)10-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKDFJHWRPDCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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